
6-(3,4-dichlorophenyl)pyridazin-3(2h)-one
Overview
Description
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine ring substituted at position 6 with a 3,4-dichlorophenyl group. This compound serves as a key scaffold in medicinal chemistry due to its versatility in structural modifications and its interaction with biological targets such as sigma-1 receptors and enzymes involved in inflammatory pathways (e.g., COX-2 and 15-LOX) . Synthetically, it is typically prepared via nucleophilic substitution reactions or cyclization strategies. For instance, reactions of hydrazine derivatives with 4-oxo-4-(3,4-dichlorophenyl)butenoic acid precursors yield dihydropyridazinone intermediates, which can be dehydrogenated to form the aromatic pyridazinone core .
The compound’s structural features, including the electron-withdrawing dichlorophenyl group, enhance its stability and modulate electronic properties, making it suitable for radioligand development (e.g., sigma-1 receptor imaging agents) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone to its corresponding hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridazinone.
Reduction: Hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Antiinflammatory and Analgesic Properties
Research has shown that derivatives of pyridazinones, including 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one, exhibit potent anti-inflammatory and analgesic activities. For instance, studies indicate that certain pyridazinone derivatives can provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects . Specifically, compounds with modifications at the 6-position have demonstrated enhanced selectivity for COX-2 inhibition, which is crucial for minimizing ulcerogenic effects associated with conventional NSAIDs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyridazinones have been identified as potential agents against various cancer types due to their ability to interfere with tumor growth mechanisms. The structural features of this compound contribute to its effectiveness in inhibiting cancer cell proliferation .
Metabolic Disorders
A patent describes the use of pyridazinone derivatives as thyroid hormone analogs for treating metabolic disorders such as obesity, hyperlipidemia, and diabetes . These compounds can modulate metabolic pathways influenced by thyroid hormones, offering a promising avenue for therapeutic intervention in metabolic syndrome-related conditions.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Pyridazinone Core : The compound is synthesized through the reaction of substituted phenyl compounds with hydrazine derivatives under acidic conditions.
- Halogenation : The presence of chlorine substituents at specific positions enhances the compound's biological activity and stability .
The following table summarizes key synthetic methods and yields for various derivatives:
Compound | Synthesis Method | Yield (%) | Key Features |
---|---|---|---|
This compound | Bromination followed by dehydrogenation | 55% | Exhibits analgesic properties |
4-(5-Isopropyl-6-oxo-pyridazin-3-yloxy) | Reaction with acetic acid and hydrazine | 70% | Potential thyroid hormone analog |
Pharmacological Studies
A comprehensive study published in the South Asian Research Journal highlighted the analgesic effects of this compound derivatives in animal models. The results indicated a significant reduction in pain responses compared to control groups treated with standard analgesics .
Clinical Implications
Another investigation focused on the metabolic effects of pyridazinone derivatives in diabetic rat models. The findings suggested that these compounds could effectively lower blood glucose levels and improve lipid profiles, showcasing their potential as therapeutic agents for managing diabetes-related complications .
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one with structurally related pyridazinone derivatives:
Pharmacological Activity
- Sigma-1 Receptor Affinity : The 3,4-dichlorophenyl substituent in the parent compound confers high sigma-1 receptor binding (Ki < 50 nM), whereas analogues like 6-(2-chlorophenyl)pyridazin-3(2H)-one exhibit reduced affinity due to altered halogen positioning .
- Anti-inflammatory Activity : Introduction of a 3-nitrobenzylidene group at C4 (e.g., compound 5b) enhances dual COX-2/15-LOX inhibitory activity (IC50: 0.8 µM for COX-2; 1.2 µM for 15-LOX), surpassing the parent compound’s efficacy .
Key Research Findings
- Radioligand Development : Bromopropoxy and piperazine derivatives of this compound show >90% sigma-1 receptor occupancy in vivo, making them promising for neuroimaging .
- Dual Inhibitors: Nitrobenzylidene-substituted pyridazinones exhibit synergistic anti-inflammatory effects by targeting both COX-2 and 15-LOX pathways, with minimal gastrointestinal toxicity .
- Antimicrobial Potential: Hybrids incorporating antipyrinyl groups (e.g., compound 5a) display broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .
Biological Activity
6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by a pyridazine ring substituted with a dichlorophenyl moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 284.12 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The unique structure of this compound contributes significantly to its biological activity. The presence of the dichlorophenyl group enhances its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHClNO |
Molecular Weight | 284.12 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Anti-inflammatory and Analgesic Effects
Several studies have demonstrated the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The compound's ability to modulate inflammatory pathways makes it a potential candidate for treating conditions like arthritis and other inflammatory diseases .
Case Study:
In a study evaluating the anti-inflammatory effects of pyridazinone derivatives, this compound exhibited a significant reduction in edema in rat models when administered at specific dosages. The IC50 value for COX-2 inhibition was reported at approximately 0.091 mM .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown efficacy against various cancer cell lines, including breast cancer (BT-549) and leukemia (HL-60). In vitro studies revealed that concentrations below 2 µM resulted in substantial cytotoxic effects on these cell lines .
Table: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Effect |
---|---|---|
BT-549 (Breast Cancer) | < 2 | Significant cytotoxicity |
HL-60 (Leukemia) | < 2 | Significant cytotoxicity |
NCI-H522 (Lung Cancer) | Not specified | Potential activity observed |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition: The compound binds to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory mediators.
- Cell Proliferation Modulation: By interacting with specific receptors and enzymes involved in cell signaling pathways, it can inhibit cell proliferation in cancerous tissues.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(3,4-dichlorophenyl)pyridazin-3(2H)-one and its derivatives?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromopropoxy derivatives are prepared by reacting intermediates (e.g., 10 ) with 1,3-dibromopropane in acetone under reflux, followed by purification via flash chromatography (yield: ~52%) . Microwave-assisted synthesis methods for structurally analogous pyridazines (e.g., 3,6-dichloropyridazine derivatives) can reduce reaction times and improve yields compared to traditional heating . Key steps include:
- Solvent selection : Acetonitrile or ethanol with bases like Cs₂CO₃ or NaOEt.
- Reaction monitoring : TLC or LC-MS to track intermediates.
- Purification : Column chromatography (CH₂Cl₂/MeOH gradients) or recrystallization.
Q. How can structural ambiguities in pyridazinone derivatives be resolved using crystallographic techniques?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving stereochemical ambiguities. For example, Hirshfeld surface analysis of analogous compounds (e.g., 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one) quantifies intermolecular interactions (e.g., H-bonding, π-stacking) and validates tautomeric forms . Steps include:
- Data collection : High-resolution (<1.0 Å) datasets using Mo/Kα radiation.
- Refinement : SHELXL’s restraints for disordered atoms (common in flexible side chains).
- Validation : R-factor <5%, and PLATON checks for missed symmetry.
Q. How should researchers address contradictions in pharmacological data for pyridazinone analogs?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme assays) often arise from differences in experimental design. To mitigate:
- Standardize assay conditions : Fix variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
- Control for tautomerism : Use NMR (¹H/¹³C) to confirm dominant tautomeric forms in solution .
- Validate targets : Competitive binding assays (e.g., SPR or ITC) to confirm direct interactions .
Q. What analytical techniques are most effective for characterizing pyridazinone derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.87 ppm for aromatic protons in CDCl₃) confirm regiochemistry .
- LC-MS/HRMS : Verify molecular ions (e.g., [M+H]⁺ at m/z 379.1 for bromopropoxy derivatives) .
- XRD : Resolves crystallographic disorder in dichlorophenyl substituents .
- Elemental analysis : Validate purity (>95% C, H, N concordance).
Q. How can computational methods aid in optimizing pyridazinone-based drug candidates?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., sigma-1 receptors) .
- QSAR modeling : Correlate substituent effects (e.g., Cl vs. OCH₃) with bioactivity .
- DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps for redox stability) .
Q. What strategies improve the regioselectivity of pyridazinone functionalization?
Methodological Answer:
- Protecting groups : Use tert-butyl carbamates to block reactive amines during alkylation .
- Microwave assistance : Enhances regioselectivity in SNAr reactions (e.g., 3,6-dichloropyridazine derivatives) .
- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings on halogenated pyridazines .
Q. How should researchers handle nomenclature discrepancies in pyridazinone derivatives?
Methodological Answer:
The ISO 1750 standard corrects errors in IUPAC naming (e.g., "6-(3,5-dichlorophenyl-p-tolyl)" revised to "6-(3,5-dichloro-4-methylphenyl)"). Always cross-check with:
- PubChem/CAS databases : Verify CAS registry numbers (e.g., 38958-84-8) .
- Crystallographic data : Confirm substituent positions via XRD .
Q. What are the challenges in scaling up pyridazinone synthesis for preclinical studies?
Methodological Answer:
- Solvent limitations : Replace acetone with greener solvents (e.g., EtOH/H₂O mixtures).
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., 90% EtOH for analogs) .
- Yield optimization : Use Design of Experiments (DoE) to refine stoichiometry and temperature .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMHJMSNXPBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347080 | |
Record name | 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55901-92-3 | |
Record name | 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55901-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3,4-Dichlorophenyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.